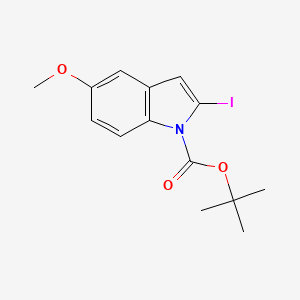

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate

Description

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate is a halogenated indole derivative characterized by a tert-butyl carbamate group at the N1 position, an iodine atom at the C2 position, and a methoxy group at the C5 position of the indole ring. Its molecular formula is C₁₄H₁₆INO₃, with a molecular weight of 373.19 g/mol. The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic manipulations, while the iodine atom provides a handle for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in medicinal chemistry and materials science . The methoxy group at C5 modulates electronic properties, influencing both reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl 2-iodo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFYEQRBIYQYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618118 | |

| Record name | tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99275-48-6 | |

| Record name | tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method includes:

Iodination: The starting material, 5-methoxyindole, is iodinated at the 2-position using iodine and a suitable oxidizing agent such as silver acetate or N-iodosuccinimide (NIS) in an organic solvent like acetonitrile.

Esterification: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom at the 2-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids. Reduction reactions can also be performed on the indole ring.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted indoles with various functional groups.

- Oxidized products like aldehydes or acids.

- Reduced products like alcohols or amines.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine:

- Investigated as a precursor for the synthesis of pharmaceutical compounds.

- Potential use in drug discovery and development.

Industry:

- Utilized in the production of fine chemicals and advanced materials.

- Applied in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and iodine substituents can influence its binding affinity and selectivity towards these targets. The tert-butyl ester group can enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent effects on chemical and biological properties:

Positional Isomerism and Reactivity

- Iodine Position : The target compound’s iodine at C2 vs. C3 (as in ) significantly impacts reactivity. C2-iodo derivatives are more reactive in C–H activation and cross-coupling due to reduced steric hindrance compared to C3-substituted analogs .

- Methoxy vs. Benzyloxy: The methoxy group (electron-donating) at C5 enhances aromatic ring electron density, favoring electrophilic substitutions. In contrast, the benzyloxy group in requires harsher conditions (e.g., hydrogenolysis) for deprotection, limiting its utility in step-sensitive syntheses.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The cyano and formyl substituents in increase the indole ring’s electrophilicity, making it prone to nucleophilic additions. This contrasts with the methoxy group’s electron-donating nature, which stabilizes intermediates in Friedel-Crafts alkylation .

- Trifluoromethyl (CF3) : The CF3 group in introduces strong electron-withdrawing effects and lipophilicity, enhancing blood-brain barrier penetration in drug candidates compared to methoxy-substituted analogs.

Biological Activity

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities and potential therapeutic applications. This compound features a tert-butyl ester group, an iodine atom at the 2-position, and a methoxy group at the 5-position of the indole ring, contributing to its unique reactivity and biological profile.

- IUPAC Name : tert-butyl 2-iodo-5-methoxyindole-1-carboxylate

- Molecular Formula : C₁₄H₁₆INO₃

- Molecular Weight : 373.19 g/mol

- CAS Number : 99275-48-6

The biological activity of indole derivatives, including this compound, can vary significantly based on their structural features and target interactions. Indoles are known to modulate various biochemical pathways, influencing processes such as cell signaling, apoptosis, and enzyme inhibition.

Target Interactions

Indole derivatives often interact with multiple biological targets:

- Kinases : They can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Antimicrobial Activity : Some indole derivatives exhibit activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Indole derivatives have shown promise in cancer therapy. For instance, compounds similar to tert-butyl 2-iodo-5-methoxy have demonstrated significant tumor growth inhibition in xenograft models . The specific mechanisms involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through CDK inhibition.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Effective against MRSA and Mycobacterium tuberculosis, indicating potential use in treating resistant infections .

Case Studies

- Antitumor Efficacy : A study demonstrated that indole derivatives with modifications at the 2 and 5 positions showed enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .

- Antimicrobial Properties : Research highlighted the effectiveness of similar indole compounds against biofilm formation in MRSA, suggesting their role in combating persistent bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, Antimicrobial |

| tert-butyl 5-methoxyindole | Structure | Moderate Antitumor |

| tert-butyl 5-iodoindoline | Structure | Low Antimicrobial |

Q & A

Q. Example Procedure :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indole formation | Phenylhydrazine + ketone, MeSO₃H/MeOH, reflux | 60-75% |

| Iodination | NIS, DMF, 0°C to RT | 50-65% |

| Boc Protection | Boc₂O, DMAP, DCM | >85% |

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

The tert-butyl group at N1 creates steric bulk, which can:

- Limit Access to Catalytic Sites : Reduce efficiency in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used .

- Modify Electronic Effects : Electron-donating Boc groups stabilize the indole ring, altering regioselectivity in electrophilic substitutions. Comparative studies with non-Boc analogs show slower reaction kinetics due to steric shielding .

Data Contradiction Analysis :

Conflicting reports on coupling efficiency (e.g., C2-iodo vs. C3-iodo derivatives) can arise from crystallographic data showing varied bond angles/distances. SHELX refinement tools are critical for resolving such discrepancies .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for tert-butyl (δ 1.6–1.7 ppm), methoxy (δ 3.8–3.9 ppm), and indole aromatic protons (δ 6.8–7.9 ppm) .

- ¹³C NMR : Boc carbonyl (δ 155–160 ppm), iodine-substituted C2 (δ 90–100 ppm) .

- HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₄H₁₅INO₃: 388.0132) .

- X-ray Crystallography : SHELX programs refine hydrogen-bonding patterns and confirm iodine placement .

Advanced: How can crystallographic data contradictions (e.g., bond lengths) be resolved for halogenated indole derivatives?

Answer:

- SHELX Refinement : Use of constraints/restraints for disordered iodine atoms and hydrogen-bonding networks .

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) clarify packing arrangements and validate bond geometries .

- Comparative Studies : Cross-referencing with analogs (e.g., tert-butyl 5-bromo derivatives) identifies systematic errors in data collection .

Advanced: What strategies optimize reaction yields in halogenated indole carboxylate synthesis?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance iodine solubility and reduce side reactions .

- Catalyst Screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for C2-iodo derivatives .

- Purification : Flash chromatography (silica, EtOAc/hexanes) or recrystallization removes unreacted iodine .

Q. Yield Optimization Table :

| Condition | Variation | Yield Improvement |

|---|---|---|

| Temperature | 0°C → RT (iodination) | +15% |

| Catalyst Loading | 5 mol% → 10 mol% Pd | +20% |

| Solvent | THF → DMF | +25% |

Basic: What pharmacological activities are hypothesized for tert-butyl indole carboxylates?

Answer:

- Anticancer : Inhibition of kinase pathways (e.g., JAK/STAT) via indole core interactions .

- Antimicrobial : Disruption of bacterial membrane integrity, as seen in indole-3-carboxylate analogs .

- Anti-inflammatory : COX-2 inhibition predicted via molecular docking studies .

Q. Mechanistic Insights :

- Enzyme Binding : Indole derivatives interact with hydrophobic enzyme pockets, with iodine enhancing halogen bonding to active-site residues .

Advanced: How to design enzyme interaction studies for this compound?

Answer:

- Kinetic Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2) using fluorogenic substrates .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models predict binding poses, prioritizing iodine’s role in halogen bonds .

- Crystallographic Validation : Co-crystallization with enzymes (e.g., cytochrome P450) reveals binding modes .

Q. Experimental Workflow :

In Silico Screening : Identify target enzymes with compatible active sites.

In Vitro Testing : Validate binding via SPR (surface plasmon resonance).

In Cellulo Analysis : Assess cytotoxicity and pathway modulation in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.